molecular formula C7H3F5O B2796529 2,4-Difluoro-1-(trifluoromethoxy)benzene CAS No. 1404194-72-4

2,4-Difluoro-1-(trifluoromethoxy)benzene

Cat. No.: B2796529
CAS No.: 1404194-72-4
M. Wt: 198.092
InChI Key: KWYSKALMBDXKKS-UHFFFAOYSA-N
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Description

2,4-Difluoro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3F5O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 4 positions, and a trifluoromethoxy group is attached at the 1 position. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Scientific Research Applications

2,4-Difluoro-1-(trifluoromethoxy)benzene has several scientific research applications:

Safety and Hazards

2,4-Difluoro-1-(trifluoromethoxy)benzene is considered hazardous. It is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluoro-1-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or trifluoromethoxylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-1-(trifluoromethoxy)benzene is unique due to the presence of both fluorine atoms and the trifluoromethoxy group. This combination imparts distinct electronic and steric effects, making it valuable in various chemical reactions and applications .

Properties

IUPAC Name

2,4-difluoro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYSKALMBDXKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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